Furan, 3,4-bis(trifluoromethyl)-
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Overview
Description
Furan, 3,4-bis(trifluoromethyl)-: is a fluorinated furan derivative that has garnered significant attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two trifluoromethyl groups attached to the furan ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan, 3,4-bis(trifluoromethyl)- typically involves the trifluoromethylation of furan derivatives. One common method is the reaction of furan with trifluoromethylating agents such as trifluoromethyl hypofluorite (CF₃OF) or trifluoromethyl iodide (CF₃I) in the presence of a catalyst . Another approach involves the use of trifluoromethylated precursors, which undergo cyclization to form the desired furan derivative .
Industrial Production Methods: Industrial production of Furan, 3,4-bis(trifluoromethyl)- often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions allows for high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Furan, 3,4-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced furan derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various substituted furans, furanones, and reduced furan derivatives .
Scientific Research Applications
Furan, 3,4-bis(trifluoromethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Furan, 3,4-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound can modulate enzyme activity, disrupt cellular processes, and induce oxidative stress, leading to its observed biological effects .
Comparison with Similar Compounds
2-Trifluoromethylfuran: Known for its oxytocin antagonist properties.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase at nanomolar levels.
2,5-Bis(trifluoromethyl)furan: Another fluorinated furan with distinct chemical properties.
Uniqueness: Furan, 3,4-bis(trifluoromethyl)- stands out due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3,4-bis(trifluoromethyl)furan |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F6O/c7-5(8,9)3-1-13-2-4(3)6(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUQGICDZMNIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F6O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448052 |
Source
|
Record name | Furan, 3,4-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878-82-0 |
Source
|
Record name | Furan, 3,4-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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